N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-18-17-20(24-19(2)27)9-10-22(18)30(28,29)23-11-6-12-25-13-15-26(16-14-25)21-7-4-3-5-8-21/h3-5,7-10,17,23H,6,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXQNYQZXFOXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule dissects into three modular components:
- 3-Methyl-4-sulfamoylphenylacetamide backbone : Provides structural rigidity and hydrogen-bonding capacity via the acetamide and sulfamoyl moieties.
- 3-(4-Phenylpiperazin-1-yl)propyl side chain : Contributes pharmacological activity through piperazine’s affinity for neurotransmitter receptors.
- Sulfonamide linker : Serves as a metabolic-stable connection between aromatic and aliphatic domains.
Critical Synthetic Challenges
- Regioselective sulfonation at the phenyl ring’s para position despite ortho methyl steric effects.
- Amine protection strategies to prevent undesired N-acetylation during sulfamoyl bond formation.
- Purification hurdles due to the compound’s high polarity (logP ≈ 1.8) and zwitterionic character at physiological pH.
Synthetic Routes and Optimization Strategies
Route A: Sulfonyl Chloride-Amide Coupling (Patent-US6992193B2 Derived)
Step 1: 4-Amino-3-methylphenylacetamide Synthesis
4-Nitro-3-methylbenzoic acid → (1) SOCl2, reflux → Acid chloride
(2) NH3/EtOH, 0°C → 4-Nitro-3-methylbenzamide
(3) H2/Pd-C, MeOH → 4-Amino-3-methylbenzamide
(4) Ac2O, pyridine → 4-Acetamido-3-methylbenzamide
Step 2: Sulfonation and Chloride Formation
4-Acetamido-3-methylbenzamide → (1) ClSO3H, 0°C → 4-Chlorosulfonyl-3-methylphenylacetamide
(2) PCl5, DCM, reflux → Sulfonyl chloride intermediate
Key Insight : Excess PCl5 (1.5 eq) minimizes disulfonate byproducts.
Step 3: Piperazine-Propylamine Preparation
1-Phenylpiperazine + 3-Bromopropylamine hydrobromide → K2CO3, CH3CN, 80°C → 3-(4-Phenylpiperazin-1-yl)propan-1-amine
Purification : Silica gel chromatography (EtOAc:MeOH:NH4OH = 8:1:1)
Step 4: Final Coupling
Sulfonyl chloride (1 eq) + Piperazine-propylamine (1.2 eq) → Et3N (2 eq), DCM, 0°C → RT, 12h
Route B: Thiol Oxidation Pathway (PMC9462268 Inspired)
Step 1: Thioether Intermediate
4-Iodo-3-methylphenylacetamide + 3-(4-Phenylpiperazin-1-yl)propane-1-thiol → CuI, L-proline, K2CO3, DMSO → Thioether
Advantage : Avoids hazardous chlorosulfonic acid
Step 2: NaIO4-Mediated Oxidation
Thioether (1 eq) + NaIO4 (2.3 eq) → H2O:THF (3:1), reflux → Sulfonamide
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 58% → 67% | 71% |
| Hazardous Reagents | ClSO3H, PCl5 | NaIO4 |
| Purification Steps | 4 | 3 |
| Scalability | Pilot-scale | Lab-scale |
Critical Process Parameters
Temperature Control in Sulfonation
Solvent Selection Matrix
| Step | Recommended Solvent | Alternatives |
|---|---|---|
| Sulfonyl Chloride | DCM | Chlorobenzene |
| Amine Coupling | THF | DMF (for polar substrates) |
| Crystallization | EtOAc/Hexane | MeOH/H2O |
Analytical Characterization
Spectroscopic Fingerprints
Purity Optimization
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Prep-HPLC | C18, MeCN:H2O (0.1% TFA) | 99.1% |
| Recrystallization | EtOH/H2O (7:3), -20°C | 97.8% |
Industrial-Scale Considerations
Cost Analysis
| Component | Route A Cost/kg | Route B Cost/kg |
|---|---|---|
| Raw Materials | $2,450 | $3,120 |
| Waste Disposal | $980 | $420 |
| Total | $3,430 | $3,540 |
Green Chemistry Metrics
- PMI (Process Mass Intensity) : Route A: 32 vs. Route B: 28
- E-Factor : Route A: 18 vs. Route B: 15
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂–NH–) moiety serves as a key reactive site, participating in nucleophilic substitutions and hydrolysis:
-
Mechanistic Insight : The sulfamoyl nitrogen exhibits moderate nucleophilicity, enabling alkylation under polar aprotic solvents. Hydrolysis follows a two-step SN1 mechanism in acidic media, while alkaline conditions promote direct nucleophilic attack on the sulfur atom .
Acetamide Core Transformations
The central acetamide group (–NHCOCH₃) undergoes hydrolysis and condensation reactions:
-
Kinetic Data : Hydrolysis rates correlate with steric hindrance from the 3-methyl substituent, reducing reactivity by ~40% compared to unsubstituted analogs.
4-Phenylpiperazine Modifications
The 4-phenylpiperazine side chain enables regioselective functionalization:
-
Computational Validation : DFT studies indicate the piperazine nitrogen’s lone pair contributes to metal coordination (bond length: Zn–N = 2.08 Å) .
Cross-Coupling Reactions
The aromatic ring supports palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substituent Introduced | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 65–78% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 55–82% |
-
Limitations : Electron-withdrawing sulfamoyl groups reduce electrophilicity at the para position, necessitating elevated temperatures (80–100°C) .
Oxidative Pathways
Controlled oxidation targets the propyl linker and phenyl groups:
| Reaction Site | Oxidizing Agent | Products | Comments |
|---|---|---|---|
| Propyl Linker | KMnO₄, H₂O, Δ | Ketone formation (C=O) | Low yield (32%) |
| Phenyl Ring | mCPBA, CH₂Cl₂ | Epoxidation (minor) | <10% conversion |
Biochemical Interactions
The compound modulates enzyme activity through covalent/non-covalent interactions:
-
MD Simulations : The sulfamoyl group forms a 2.14 Å H-bond with Ser339 in COX-II, while the phenylpiperazine occupies a hydrophobic pocket (binding energy: −9.2 kcal/mol) .
Stability Under Stress Conditions
Forced degradation studies reveal decomposition pathways:
| Condition | Degradation Products | Half-Life (t₁/₂) | Mechanism |
|---|---|---|---|
| Photolysis (UV, 254 nm) | Desulfonated derivative | 4.2h | Radical-initiated cleavage |
| Thermal (150°C, dry) | Acetic acid + sulfonamide | 1.5h | Retro-ene reaction |
| Oxidative (H₂O₂, pH 3) | N-Oxide of piperazine | 6.8h | Electrophilic attack |
Synthetic Utility
Key applications in multi-step syntheses:
| Application | Sequence | Yield (%) | Reference Compound |
|---|---|---|---|
| Anticancer Agent Precursor | Suzuki coupling → N-alkylation | 58 | Analog of PYZ40 |
| PET Tracer | ¹⁸F-fluorination → HPLC | 41 (RCY) | Structural mimic of THZD3 |
Scientific Research Applications
Anticonvulsant Activity
1. Background and Mechanism of Action
Anticonvulsants are critical in managing epilepsy and other seizure disorders. The compound N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide has been investigated for its potential anticonvulsant effects through various studies. The mechanism is believed to involve modulation of voltage-sensitive sodium channels, which play a pivotal role in neuronal excitability.
2. Case Studies and Research Findings
Several studies have highlighted the anticonvulsant properties of related compounds, providing insights into the efficacy of this compound:
- Study on Phenylacetamides : A study synthesized various N-phenylacetamide derivatives, including those with piperazine structures, and evaluated their anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the piperazine moiety can enhance efficacy against seizures .
- Comparative Analysis : In research comparing different phenylpiperazine derivatives, some compounds demonstrated superior protective indexes in seizure models, indicating that structural variations significantly impact anticonvulsant potency. For instance, one derivative showed an effective dose (ED50) in the MES model that was comparable to established antiepileptic drugs .
Pharmacological Insights
1. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. SAR studies have shown that modifications in the piperazine ring and sulfamoyl group can lead to enhanced anticonvulsant activity. For example, substituents on the piperazine nitrogen can significantly affect binding affinity to sodium channels .
2. Neurotoxicity Assessment
Neurotoxicity is a critical consideration in developing new anticonvulsants. In animal models, compounds derived from similar structures were assessed for acute neurological toxicity using the rotarod test. Many showed promising safety profiles, indicating potential for further development without significant neurotoxic effects .
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Core Structural Variations
The following compounds share key structural motifs (acetamide, sulfamoyl, or piperazine groups) but differ in substituents, which influence their biological and physicochemical properties:
Physicochemical Properties
- Lipophilicity: The 4-phenylpiperazine in the target compound contributes moderate lipophilicity. Analogs like C4019 (benzyl group) are more lipophilic, whereas Piperamide (dimethylaminopropyl) is more hydrophilic .
- Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents (e.g., pyrimidinyl in ACI-INT-1496) may reduce it .
- Metabolic Stability : Piperazine derivatives are prone to N-dealkylation. Fluorinated analogs (e.g., fluorophenyl in ) may resist oxidative metabolism.
Biological Activity
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, with the CAS number 1049525-66-7, is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a sulfamoyl group and a piperazine moiety, which are known to enhance pharmacological properties. The following sections detail the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on diverse research findings.
The molecular formula of this compound is C22H30N4O3S, with a molecular weight of 430.6 g/mol. The structure features a piperazine ring that is crucial for its biological activity, particularly in central nervous system (CNS) interactions.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that create the desired sulfamoyl and piperazine functionalities. Research has shown that modifications to the piperazine ring can significantly influence the biological activity of derivatives. For instance, studies have indicated that increasing lipophilicity enhances antimicrobial activity against various strains of Mycobacterium tuberculosis, emphasizing the importance of structural modifications in drug design .
Anticonvulsant Activity
In animal models, derivatives of this compound have been evaluated for their anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, indicating their potential as antiepileptic drugs. The results showed that compounds with higher lipophilicity tended to have delayed but prolonged anticonvulsant effects .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties, particularly against mycobacterial strains. Enhanced activity was noted for specific structural modifications, reinforcing the role of the piperazine moiety in improving bioactivity against pathogens . Table 1 summarizes key findings from studies on antimicrobial activity.
| Compound Variant | Activity Against Mtb | Lipophilicity (log P) | Observations |
|---|---|---|---|
| Original Compound | Moderate | 2.5 | Effective against resistant strains |
| Modified Variant 1 | High | 3.0 | Increased efficacy observed |
| Modified Variant 2 | Low | 1.8 | Less effective than original |
Receptor Binding Affinity
Research has indicated that this compound exhibits binding affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. This affinity suggests potential applications in treating psychiatric disorders . The binding characteristics are summarized in Table 2.
| Receptor Type | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|
| D2 | 57.7 | Moderate |
| D3 | 1.21 | High |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Epilepsy Treatment : A study involving animal models demonstrated significant anticonvulsant effects when administered at specific doses, showcasing its potential as a treatment for epilepsy .
- Antimicrobial Efficacy : In vitro studies revealed that derivatives with enhanced lipophilicity showed superior activity against mycobacterial infections compared to standard treatments .
Q & A
Basic: What are the optimal synthetic routes for N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)acetamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenylacetamide core. A plausible route (based on analogous sulfamoyl-acetamide syntheses) includes:
Sulfamoylation: Reacting 3-methyl-4-aminophenylacetamide with chlorosulfonic acid to introduce the sulfamoyl group.
Propyl linker attachment: Coupling the sulfamoyl intermediate with 3-(4-phenylpiperazin-1-yl)propylamine under Mitsunobu or nucleophilic substitution conditions .
Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Characterization: Validate via /-NMR (amide proton at δ ~8.5 ppm, sulfonamide S=O stretch at ~1350 cm in IR), and HPLC (C18 column, retention time compared to standards) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the phenylpiperazine-sulfamoyl motif in biological activity?
Methodological Answer:
- Systematic substitutions: Synthesize analogs with:
- Varied alkyl chain lengths (e.g., ethyl vs. propyl linkers).
- Modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
- Alternative sulfonamide groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
- Assay selection: Test against target receptors (e.g., serotonin/dopamine receptors via radioligand binding assays) and enzymes (e.g., carbonic anhydrase via stopped-flow kinetics).
- Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends. For example, the phenylpiperazine moiety may enhance CNS penetration, while sulfamoyl groups influence enzyme inhibition .
Basic: What analytical techniques are critical for confirming the molecular stability of this compound under storage conditions?
Methodological Answer:
- Stability profiling:
- Thermogravimetric analysis (TGA): Assess decomposition temperature (expected >200°C for sulfonamides).
- HPLC-MS: Monitor degradation products (e.g., hydrolysis of sulfamoyl group) under accelerated conditions (40°C/75% RH for 4 weeks).
- Light sensitivity: Store in amber vials; UV-vis spectroscopy to detect photodegradation (λmax shifts).
- Storage recommendations: Desiccated at -20°C in inert atmosphere (argon) to prevent oxidation of the piperazine ring .
Advanced: How can contradictory data on receptor binding affinity be resolved across independent studies?
Methodological Answer:
Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., cell line: HEK293 vs. CHO-K1; ligand concentration ranges).
- Compound purity: Re-evaluate batches via LC-MS to rule out impurities (e.g., residual propylamine intermediates).
- Receptor subtype specificity: Perform selective antagonism assays (e.g., β-adrenergic subtypes using CGP20712A or ICI-118,551) .
- Statistical rigor: Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey test) to differentiate true activity vs. experimental noise.
Basic: What computational tools are recommended for predicting the pharmacokinetic (PK) properties of this compound?
Methodological Answer:
- Software: SwissADME or pkCSM for predicting:
- Lipophilicity: LogP (~3.5 estimated for phenylpiperazine derivatives).
- Blood-brain barrier (BBB) penetration: High likelihood due to piperazine moiety .
- Metabolic sites: CYP3A4-mediated oxidation of the propyl linker (validate via hepatic microsome assays).
- Crystal structure data: Use PubChem (CID: refer to analogous entries) to extract solubility and melting point trends .
Advanced: How can the compound’s selectivity for dual targets (e.g., GPCRs and enzymes) be systematically validated?
Methodological Answer:
- Target panel screening: Use broad-scale profiling (e.g., CEREP Psychoactive Drug Screen) to identify off-target interactions.
- Mechanistic studies:
- GPCRs: cAMP accumulation assays (e.g., for 5-HT receptors).
- Enzymes: Fluorescence-based inhibition assays (e.g., carbonic anhydrase II).
- Negative controls: Compare activity against piperazine-free analogs to isolate the sulfamoyl contribution .
Basic: What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Formulation: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based encapsulation.
- Salt formation: Prepare hydrochloride salts (if amine groups are protonatable).
- Particle size reduction: Nano-milling to enhance bioavailability .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Methodological Answer:
- Process optimization:
- Reaction monitoring: In-situ FTIR to track sulfamoylation completion.
- Byproduct analysis: LC-MS to detect dimerization (e.g., disulfonamides) or hydrolysis products.
- Green chemistry: Replace chlorinated solvents with cyclopentyl methyl ether (CPME) for safer scaling .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard assessment: Review SDS of structurally similar acetamides (e.g., irritant potential of sulfonamides).
- PPE: Gloves (nitrile), lab coat, and eye protection.
- Waste disposal: Neutralize acidic/basic residues before incineration .
Advanced: How can machine learning models enhance SAR prediction for this compound class?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
